molecular formula C19H12Cl2O2 B5205629 4-biphenylyl 2,5-dichlorobenzoate

4-biphenylyl 2,5-dichlorobenzoate

Cat. No. B5205629
M. Wt: 343.2 g/mol
InChI Key: SSKOGAKJBLKNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-biphenylyl 2,5-dichlorobenzoate, commonly known as BPDCB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPDCB is a member of the benzoate ester family and is widely used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of BPDCB is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative damage to cells. BPDCB has also been shown to inhibit the growth of certain bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
BPDCB has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, as well as improve insulin sensitivity and glucose metabolism. BPDCB has also been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

BPDCB has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. BPDCB is also stable and has a long shelf life, allowing for easy storage and transport. However, BPDCB has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the study of BPDCB. One area of interest is the development of new drugs and therapies based on BPDCB's antioxidant and antibacterial properties. Another area of interest is the use of BPDCB as a catalyst in various chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of BPDCB and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of BPDCB can be achieved through a simple reaction between 4-biphenylylcarbinol and 2,5-dichlorobenzoic acid in the presence of a suitable catalyst. The reaction can be carried out under mild conditions and has a high yield, making it an efficient method for the preparation of BPDCB.

Scientific Research Applications

BPDCB has been extensively studied for its potential applications in various fields of science. It has been found to exhibit excellent antioxidant and antibacterial properties, making it a promising candidate for the development of new drugs and therapies. BPDCB has also been studied for its potential use as a corrosion inhibitor, as well as a catalyst in various chemical reactions.

properties

IUPAC Name

(4-phenylphenyl) 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O2/c20-15-8-11-18(21)17(12-15)19(22)23-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKOGAKJBLKNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-4-yl 2,5-dichlorobenzoate

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